

(1S,2S)-2-(benzylamino)cyclohexanol CAS number and molecular structure

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Compound of Interest

Compound Name:	(1S,2S)-2-(benzylamino)cyclohexanol
Cat. No.:	B150874

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(1S,2S)-2-(benzylamino)cyclohexanol is a chiral β -amino alcohol that serves as a valuable building block and ligand in asymmetric synthesis. Its rigid cyclohexane framework and well-defined stereochemistry are crucial for inducing chirality in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and resolution, and its applications in research and drug development.

Molecular Structure and Core Properties

The molecular structure of **(1S,2S)-2-(benzylamino)cyclohexanol** consists of a cyclohexane ring with hydroxyl and benzylamino groups in a trans configuration, both with the (S) stereochemistry at their respective chiral centers (C1 and C2).

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Chemical Structure:

Quantitative data and core physical properties are summarized in the table below for easy reference.

Property	Value
CAS Number	322407-34-1 [1] [2]
Molecular Formula	C ₁₃ H ₁₉ NO [1] [2]
Molecular Weight	205.30 g/mol [1]
Appearance	White solid [1]
Melting Point	92 °C [3]
Purity (Typical)	98% [2]

Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data for **(1S,2S)-2-(benzylamino)cyclohexanol** and its racemic precursor, which are essential for its characterization.

Table 1: NMR Data for rac-trans-2-(benzylamino)cyclohexanol Note: Data is for the racemic mixture (rac-3) as reported in Organic Syntheses, which is expected to be nearly identical to that of the pure enantiomer.

Nucleus	Chemical Shift (δ) ppm	Description
^1H NMR	7.10–7.58	(m, 6H, Ar-H and NH)
(500 MHz, CDCl_3)	3.96	(d, $J = 15$ Hz, 1H, N- CH_2)
	3.69	(d, $J = 15$ Hz, 1H, N- CH_2)
	3.21–3.30	(m, 1H, CH-OH)
	2.26–2.50	(m, 1H, CH-N)
	1.00–2.12	(m, 8H, cyclohexyl CH_2)
^{13}C NMR	140.5	(Ar C)
(125 MHz, CDCl_3)	128.4	(Ar C)
	128.1	(Ar C)
	127.0	(Ar C)
	73.8	(CH-OH)
	63.1	(CH-N)
	50.7	(N- CH_2)
	33.2, 30.5, 25.1, 24.3	(cyclohexyl CH_2)
Source: Organic Syntheses, 2008, 85, 106–117. [1][4]		

Table 2: IR, MS, and Elemental Analysis for **(1S,2S)-2-(benzylamino)cyclohexanol**

Technique	Data
Infrared (IR)	(KBr): 3295, 3060, 2933, 2854, 1602, 1496, 1449, 1356, 1292, 1219, 1152, 1077 cm^{-1} ^[1]
Mass Spectrometry (MS)	(EI, 70 eV) m/z : 205 (M^+ , 36%), 146 (90%), 91 (100%) ^{[1][4]}
Elemental Analysis	Calculated for $C_{13}H_{19}NO$: C, 76.06%; H, 9.33%; N, 6.82%. Found: C, 75.87%; H, 9.18%; N, 6.72% ^{[1][4]}

Source: Organic Syntheses, 2008, 85, 106-117.
[\[1\]](#)[\[4\]](#)

Experimental Protocols: Synthesis and Resolution

The preparation of enantiomerically pure **(1S,2S)-2-(benzylamino)cyclohexanol** is achieved through a two-stage process: first, the synthesis of the racemic trans-amino alcohol, followed by classical chemical resolution.^[1]

This procedure involves the direct aminolysis of cyclohexene oxide with benzylamine.

Materials:

- Cyclohexene oxide (98%)
- Benzylamine (99%)
- Dichloromethane

Procedure:

- A high-pressure autoclave equipped with a glass inlay and a magnetic stirrer is charged with cyclohexene oxide (50.0 g, 0.51 mol) and benzylamine (109.0 g, 1.02 mol).^[1]
- The autoclave is sealed and purged with nitrogen.^[1]
- The reaction mixture is heated to 120 °C and maintained at this temperature for 24 hours.^[1]

- After cooling to room temperature, the reaction mixture is transferred from the glass inlay using dichloromethane for rinsing.[1]
- The combined organic phases are concentrated on a rotary evaporator. Residual starting materials are removed under high vacuum (1 mmHg) at room temperature for 11 hours.[1]
- The resulting product, racemic trans-2-(N-benzyl)amino-1-cyclohexanol, is obtained as a light yellow solid (110.68 g, 99% yield) and can be used in the next step without further purification.[1]

The racemic mixture is resolved by forming diastereomeric salts with a chiral resolving agent. To obtain the (1S,2S)-amino alcohol, (R)-mandelic acid is used.[1]

Materials:

- Racemic trans-2-(N-benzyl)amino-1-cyclohexanol
- (R)-(-)-Mandelic acid
- Ethyl acetate
- Diethyl ether
- 1 N NaOH solution

Procedure:

- The crude racemic amino alcohol from Part A is dissolved in ethyl acetate.[1]
- The filtrate from the crystallization of the (1R,2R)-enantiomer (which is performed first using (S)-mandelic acid) contains the enriched (1S,2S)-enantiomer. This filtrate is washed with 1 N aq. NaOH solution and the aqueous layer is back-extracted with diethyl ether.[1]
- The combined organic layers are dried over MgSO_4 , filtered, and concentrated under reduced pressure to yield the crude (1S,2S)-enriched amino alcohol as a pale yellow oil.[1]
- This enriched oil is dissolved in ethyl acetate. A solution of (R)-mandelic acid (0.5 equivalents) in ethyl acetate/diethyl ether is added slowly over 5 hours at room temperature.

[\[1\]](#)

- The mixture is stirred overnight at ambient temperature, then cooled to 0 °C for 5 hours to induce crystallization of the diastereomeric salt.[\[1\]](#)
- The crystallized (R)-mandelic acid salt of (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol is collected by suction filtration, washed with ethyl acetate and diethyl ether, and dried in vacuo.[\[1\]](#)

The pure diastereomeric salt is treated with a base to release the free amino alcohol.

Materials:

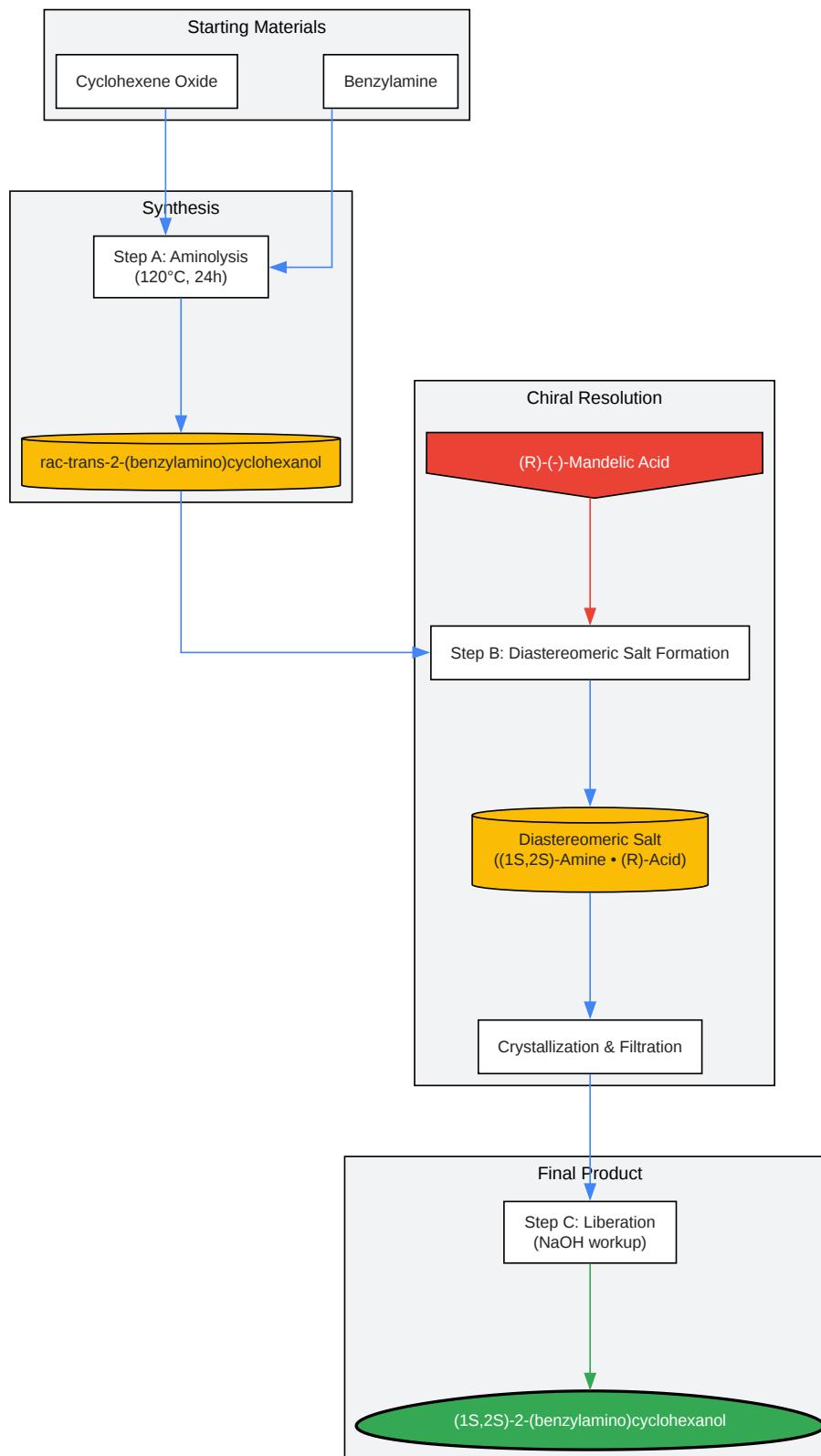
- Diastereomeric salt from Part B
- 5 N NaOH solution
- Diethyl ether
- MgSO₄

Procedure:

- The mandelic acid salt is suspended in a separatory funnel containing diethyl ether and water.[\[4\]](#)
- A 5 N NaOH solution is added carefully in small portions over approximately 45-60 minutes.[\[4\]](#)
- The layers are separated, and the aqueous layer is extracted multiple times with diethyl ether.[\[4\]](#)
- The combined organic phases are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the final product, **(1S,2S)-2-(benzylamino)cyclohexanol**, as a white solid (yields typically 90–93%).[\[4\]](#)

Logical Workflow and Applications

The following diagram illustrates the logical workflow for the synthesis and resolution of **(1S,2S)-2-(benzylamino)cyclohexanol**.



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Caption: Experimental workflow for the synthesis and resolution of **(1S,2S)-2-(benzylamino)cyclohexanol**.

Chiral β -amino alcohols are a privileged structural motif found in numerous pharmaceuticals and biologically active natural products.^[5] The defined spatial relationship between the amino and hydroxyl groups is often critical for binding to biological targets like enzymes and receptors.

- Chiral Ligands: **(1S,2S)-2-(benzylamino)cyclohexanol** is primarily used as a chiral ligand in metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid chiral environment that directs the stereochemical outcome of reactions such as the reduction of prochiral ketones or the addition of organometallic reagents to aldehydes.
- Chiral Building Blocks: In drug discovery, enantiomerically pure compounds are essential, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. This compound serves as a key starting material, allowing for the introduction of two defined stereocenters into a target molecule, which is a crucial step in the synthesis of complex APIs.^[5]

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